2-Tosylbenzene-1,4-diol
Description
Benzenediol Architectures in Contemporary Organic Chemistry
Benzenediols, which are benzene (B151609) rings substituted with two hydroxyl (-OH) groups, exist as three structural isomers: catechol (1,2-diol), resorcinol (B1680541) (1,3-diol), and hydroquinone (B1673460) (1,4-diol). rsc.orgwikipedia.org These scaffolds are of fundamental importance in modern organic chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The hydroxyl groups activate the aromatic ring towards electrophilic substitution and can be readily oxidized to form quinones, a class of compounds central to biological redox processes and materials science.
Benzenediol scaffolds are key building blocks in the synthesis of a wide array of complex molecules. They are found in natural products with significant biological activities, including anticancer and immunomodulatory agents. wikipedia.orgacs.org For instance, the resorcinol framework is a common scaffold in a class of anticancer agents that have entered clinical trials. wikipedia.org Furthermore, benzenediol lactones are a family of fungal polyketides with diverse biological properties. acs.org In materials science and industrial chemistry, benzenediols like resorcinol are used as intermediates in the production of resins, adhesives, and UV absorbers. wikipedia.org Their ability to act as hydrogen-bond donors also makes them effective co-catalysts in certain chemical transformations, such as the fixation of carbon dioxide. nih.gov The specific arrangement of the hydroxyl groups in each isomer dictates its reactivity and suitability for different applications, from catalytic pyrolysis for biomass valorization to precursors for pharmaceuticals. rsc.org
The Tosyl Group as a Strategic Functional Modifier within Aromatic Scaffolds
The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a widely used functional group in organic synthesis, prized for its ability to strategically modify the properties of molecules. It is typically introduced by reacting an alcohol or amine with tosyl chloride. masterorganicchemistry.com While well-known for its role in converting alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions, its function extends far beyond this. masterorganicchemistry.com
When attached to an aromatic ring, the tosyl group exerts powerful electronic effects. It is strongly electron-withdrawing by induction (-I effect) due to the electronegativity of the oxygen and sulfur atoms. stackexchange.comviu.ca This inductive pull deactivates the aromatic ring towards electrophilic substitution. The sulfonyl group can also participate in resonance, further influencing the electron distribution within the aromatic system. viu.ca These electronic modifications can profoundly alter the acidity of other substituents on the ring; for example, tosylation of the amino group in p-aminophenol increases the acidity of the phenolic proton by reducing the electron-donating ability of the nitrogen. stackexchange.com
Furthermore, the tosyl group can act as a directing group, controlling the regioselectivity of reactions on the aromatic scaffold. It has been utilized as a directing group in ortho-metalation reactions, facilitating functionalization at the position adjacent to its point of attachment. wikipedia.org This strategic control is crucial for the efficient synthesis of complex, polysubstituted aromatic compounds. bath.ac.uk The steric bulk of the tosyl group can also influence reaction outcomes, providing another layer of synthetic control. wikipedia.org
Rationale for Advanced Academic Investigation of 2-Tosylbenzene-1,4-diol
The primary impetus for the focused investigation of this compound stems from its potential as a novel therapeutic agent. Specifically, the compound has been identified as a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III, more commonly known as FabH. acs.orgresearchgate.netjst.go.jp
| Target Enzyme | Organism | Activity (IC₅₀) |
| β-ketoacyl-ACP synthase III (FabH) | Escherichia coli | 34.4 nM |
Data sourced from the Therapeutic Target Database. acs.org
FabH is a crucial enzyme that initiates the first condensation step in the type II fatty acid synthesis (FAS-II) pathway in bacteria. researchgate.netjst.go.jp This pathway is essential for bacterial survival, as it is responsible for building the fatty acids needed for cell membranes and other vital components. acs.org Crucially, the FAS-II pathway found in bacteria is significantly different from the type I pathway present in humans, meaning there are no homologous proteins to FabH in mammals. researchgate.netjst.go.jp
This distinction makes FabH an exceptionally attractive target for the development of new antibacterial drugs. Inhibiting FabH offers the promise of a broad-spectrum antibiotic that is highly selective for bacterial cells, thereby minimizing the potential for toxicity in humans. acs.orgresearchgate.net The rise of multidrug-resistant bacterial strains has created an urgent global health crisis, making the discovery of new antibiotics with novel mechanisms of action a critical priority. jst.go.jpmdpi.com The potent inhibitory activity of this compound against FabH positions it as a valuable lead compound for the design and synthesis of a new class of antibacterial agents to combat this growing threat. ingentaconnect.com
Structure
3D Structure
Properties
CAS No. |
30958-16-8 |
|---|---|
Molecular Formula |
C13H12O4S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O4S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8,14-15H,1H3 |
InChI Key |
JDVLOEPBUIGUKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tosylbenzene 1,4 Diol and Its Analogs
Direct Synthetic Routes Involving Carbon-Sulfur Bond Formation
Direct sulfonylation methods offer an efficient route to the target molecule by forming the C-S bond directly on a hydroquinone (B1673460) or related precursor. These techniques include catalyst-free reactions, tandem sequences involving dearomatization, and electrochemical strategies.
Recent advancements have led to the development of catalyst-free sulfonylation reactions, which are environmentally benign and cost-effective. These methods often utilize sulfonyl hydrazides as the sulfonylating agent. For instance, a facile catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides has been successfully developed in a water/hexafluoroisopropanol (H2O/HFIP) medium. baranlab.org This protocol demonstrates good tolerance to air and water, affording the corresponding sulfones in moderate to high yields. baranlab.org While this example does not use hydroquinone as a substrate, the principle of catalyst-free sulfonylation in an aqueous system is a key development in the synthesis of organosulfur compounds.
Water can play a crucial role in such reactions, sometimes acting as a catalyst for proton transfer, which can be a critical step in the reaction mechanism. rsc.org In some radical-based sulfonylation reactions, the presence of hydroquinone itself can inhibit the reaction, indicating its role as a radical scavenger and pointing to the complexity of these "catalyst-free" systems. beilstein-journals.orgacs.org
Table 1: Examples of Catalyst-Free Sulfonylation Conditions This table presents data for related catalyst-free sulfonylation reactions to illustrate the general conditions employed.
| Substrate | Sulfonylating Agent | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phenoxazine | p-Toluenesulfonyl hydrazide | H₂O/HFIP | 80 °C | 85% | baranlab.org |
Tandem reactions that combine dearomatization and sulfonylation in a single sequence represent an elegant strategy for functionalizing aromatic rings. In this approach, a phenolic substrate is first dearomatized, typically through oxidation, to form a reactive intermediate like a quinone or quinol. mdpi.com This intermediate can then undergo a nucleophilic attack by a sulfonylating agent.
For example, a tandem dearomatization/sulfonylation of 2-methoxyphenols has been reported. harvard.edu A related strategy involves an electrochemical dearomatization-rearomatization sequence. In the case of pyridines, this involves a dearomative cycloaddition, followed by an electrooxidative C-H sulfonation of the intermediate, and finally an acid-promoted rearomatization to yield the meta-sulfonated product. nih.gov Applying this logic to phenols, an initial dearomatization to a benzoquinone allows for the introduction of a sulfonyl group, followed by reduction (hydroxylation) to yield the substituted benzenediol.
Electrochemical methods provide a green and highly efficient pathway for synthesizing arylsulfonyl-substituted benzenediols. orgsyn.org A prominent strategy involves the electrochemical oxidation of hydroquinone to generate p-benzoquinone in situ. york.ac.ukwikipedia.org This electrochemically generated quinone then acts as a Michael acceptor, reacting with a nucleophilic sulfinic acid, such as p-toluenesulfinic acid, to form the C-S bond. york.ac.ukwikipedia.org The resulting sulfonylated benzoquinone is then reduced in the same electrochemical cell to yield the final product, 2-tosylbenzene-1,4-diol.
This process can be conducted as a paired electrochemical synthesis. For example, the synthesis of 4-amino-5-tosylbenzene-1,2-diol has been achieved through the cathodic reduction of 4-nitrocatechol (B145892) to 4-aminocatechol. The 4-aminocatechol is then oxidized at the anode (indirectly, using a Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ redox mediator) to the corresponding o-quinone, which subsequently reacts with p-toluenesulfinic acid. wikipedia.org This paired approach, where both cathodic and anodic reactions contribute to the synthesis, enhances the efficiency of the process. wikipedia.org
Table 2: Electrochemical Synthesis of Arylsulfonyl Benzenediol Analogs
| Precursor | Nucleophile | Method | Product | Reference |
|---|---|---|---|---|
| 4-Nitrocatechol | p-Toluenesulfinic acid | Paired Electrochemical Synthesis | 4-Amino-5-tosylbenzene-1,2-diol | wikipedia.org |
| Hydroquinone | Arylsulfinic acids | Anodic oxidation followed by Michael addition | Arylsulfonylated Hydroquinones | york.ac.uk |
Functionalization of Precursor Molecules to Access this compound
An alternative to direct sulfonylation involves starting with molecules that already contain the necessary structural components, either the benzenediol skeleton or the tosyl-substituted benzene (B151609) ring, and then introducing the missing functionality.
This approach focuses on the direct functionalization of a pre-existing benzenediol, most commonly hydroquinone or catechol. The electrochemical method described previously (Section 2.1.3) is a prime example of this strategy, where hydroquinone is the starting material that is converted to p-benzoquinone before reacting with toluenesulfinic acid. wikipedia.org
Enzymatic methods also provide a green pathway for this transformation. Laccase-promoted oxidative sulfonylation of hydroquinone or catechols with sodium sulfinates can produce the desired arylsulfonyl benzenediols under mild conditions. organic-chemistry.org
Synthesizing this compound from a tosyl-substituted benzene precursor presents a significant regiochemical challenge. A plausible route involves the Friedel-Crafts sulfonylation of a protected hydroquinone, such as 1,4-dimethoxybenzene, with tosyl chloride to yield 1,4-dimethoxy-2-tosylbenzene, followed by demethylation to give the final product. mdpi.com
Another powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). baranlab.orgyoutube.comwikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.orgyoutube.com While the tosyl group itself is not a strong DMG, one could envision a scenario starting with a precursor like 2-bromo-1,4-dimethoxybenzene. The bromo group can be converted to an organolithium species, which is then quenched with a tosylating agent. Alternatively, starting with a tosyl-substituted phenol, a second hydroxyl group could be introduced via electrophilic hydroxylation, although controlling the regioselectivity (ortho, meta, para) can be difficult. More complex, multi-step sequences, analogous to classical aromatic chemistry, could also be employed. For instance, starting from tosylbenzene, a sequence of nitration, reduction, diazotization, and hydrolysis could potentially be used to introduce the hydroxyl groups, though this would likely result in mixtures of isomers. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-Benzoquinone |
| Hydroquinone |
| Catechol |
| p-Toluenesulfonyl hydrazide |
| Hexafluoroisopropanol (HFIP) |
| Phenoxazine |
| 1H-Indole |
| 2-Methoxyphenol |
| p-Toluenesulfinic acid |
| 4-Nitrocatechol |
| 4-Aminocatechol |
| 4-Amino-5-tosylbenzene-1,2-diol |
| 4-Aminodiphenylamine |
| 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamine |
| Sodium sulfinate |
| 1,4-Dimethoxybenzene |
| 1,4-Dimethoxy-2-tosylbenzene |
| Tosyl chloride |
Asymmetric Synthesis and Stereochemical Control in Diol Formation Relevant to Functionalized Benzenediols
The creation of chiral functionalized benzenediols is a significant challenge in organic synthesis. The development of asymmetric methods allows for the control of stereochemistry, leading to the production of enantiomerically pure compounds.
Chiral Catalyst-Mediated Transformations for Related Substituted Benzenediols
The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the transformation of prochiral substrates into chiral products with high enantioselectivity. rsc.org In the context of substituted benzenediols, various catalytic systems have been developed.
Chiral primary amines, derived from natural sources like Cinchona alkaloids, have proven to be powerful and versatile organocatalysts for a wide array of enantioselective reactions. rsc.org Quaternary ammonium (B1175870) salts derived from these alkaloids are particularly effective as chiral phase-transfer catalysts (PTCs). buchler-gmbh.com These catalysts facilitate reactions under mild, environmentally friendly conditions, such as using water as a solvent and operating at or below room temperature, making them suitable for large-scale industrial synthesis. buchler-gmbh.com A notable example is the quinine-catalyzed asymmetric synthesis of a substituted (R)-2-(2-hydroxynaphthalen-1-yl)benzene-1,4-diol from a substituted benzoquinone and a naphthalen-2-ol, which proceeds under mild conditions. buchler-gmbh.com
Another powerful strategy involves the organocatalytic asymmetric dearomatization of benzene derivatives. rsc.org For instance, an organocatalytic hetero-Diels–Alder reaction can convert nonactivated benzenes into complex chiral spirocyclic products by disrupting the aromaticity, demonstrating excellent stereoselectivity. rsc.org Chiral 1,3,2-oxazaborolidines have also emerged as effective Lewis acid catalysts for enantioselective photochemical reactions, including [2+2] photocycloadditions, showcasing the modularity and potential of these catalysts in achieving high enantiomeric excess. nih.gov
The table below summarizes key findings in chiral catalyst-mediated transformations for benzenediol analogs.
Table 1: Chiral Catalyst-Mediated Synthesis of Benzenediol Analogs| Catalyst Type | Reaction | Substrates | Product Type | Key Advantages |
|---|---|---|---|---|
| Quinine (Cinchona Alkaloid) | Asymmetric Michael Addition | Substituted Benzoquinone, Naphthalen-2-ol | (R)-2-(2-hydroxynaphthalen-1-yl)benzene-1,4-diol | Mild reaction conditions, high atropisomer selectivity. buchler-gmbh.com |
| Chiral Primary Amine | Asymmetric Organocatalysis | Various | Wide range of chiral molecules | High versatility, complementary to secondary amine catalysis. rsc.org |
| Chiral Phase-Transfer Catalysts (PTCs) | Asymmetric Phase-Transfer Catalysis | Various | Complex, multi-functionalized molecules | "Green" alternative, operational simplicity, catalyst recovery. buchler-gmbh.com |
| Chiral 1,3,2-Oxazaborolidine | Enantioselective Photocycloaddition | Coumarins, Cyclic Enones | Enantiomerically enriched photoproducts | Tunable catalyst structure, applicable to photochemical reactions. nih.gov |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Alkylation | Indoles, Trifluoromethyl Ketone Hydrates | Chiral α-trifluoromethyl tertiary alcohols | High enantioselectivity for specific, valuable motifs. mdpi.com |
Development of Stereoselective Methodologies for Hydroxylated Arenes
The development of stereoselective methods for introducing hydroxyl groups onto aromatic rings is crucial for synthesizing a wide range of important compounds. nih.gov These methods often involve the creation of one or more stereocenters with high levels of control.
One innovative approach is the palladium-catalyzed stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org This reaction forms both a C-C and a C-O bond and can create up to two new stereocenters with high diastereoselectivity, proceeding through an intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org
Chemoenzymatic synthesis offers another powerful route. For example, dioxygenase-catalyzed benzylic hydroxylation or arene cis-dihydroxylation can produce enantiopure β-hydroxy sulfoxides and catechol sulfoxides. rsc.org The stereochemical outcome of these enzymatic reactions is often highly specific, as seen in the toluene (B28343) dioxygenase (TDO)-catalyzed hydroxylation of chromane, which exclusively yields the (R)-enantiomer with retention of configuration. rsc.org
More recent developments include direct C–H hydroxylation techniques. A base-catalyzed halogen transfer method allows for the direct hydroxylation of electron-deficient N-heteroarenes and benzenes without the need for pre-functionalized starting materials or directing groups. nih.gov This approach complements existing methods by offering unique regioselectivity based on the acidity of the C-H bond. nih.gov Additionally, divergent and synergistic photocatalysis has been utilized for the stereoselective construction of complex structures like cyclopentanol (B49286) derivatives from vinyl arenes, demonstrating the power of combining multiple catalytic modes. acs.org
Reaction Condition Optimization for Enhanced Product Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions such as solvent, temperature, and pressure is a critical step in chemical synthesis to maximize product yield and selectivity while minimizing side reactions and costs. nsf.govnih.gov While specific optimization data for this compound is not extensively published, principles can be drawn from analogous syntheses of substituted diols and related compounds.
Investigation of Solvent Effects on Reaction Outcomes
The choice of solvent can profoundly influence the rate, yield, and even the mechanism of a reaction. rsc.org Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees.
In the synthesis of biphenyl-4,4'-diol via hydrolysis of dihydroxybiphenyl (DHBP), the inclusion of a C1-C3 monohydric alcohol in the aqueous solution enabled the reaction to proceed under milder temperature conditions than in water alone. google.com Similarly, studies on the electropolymerization of a nitrogen analog of EDOT showed that the solvent (acetonitrile vs. propylene (B89431) carbonate vs. water) had a major impact on the resulting polymer's morphology, electrochemical stability, and optical properties. rsc.org For instance, the polymer films prepared in propylene carbonate displayed a smoother morphology and a lower band gap compared to those prepared in acetonitrile (B52724) or water. rsc.org
For the synthesis of this compound, a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be suitable for dissolving the polar reactants and intermediates. A systematic screening of solvents with varying properties would be necessary to identify the optimal medium.
The following table illustrates the potential effects of different solvent types on a hypothetical synthesis of this compound.
Table 2: Theoretical Solvent Effects on this compound Synthesis| Solvent Type | Example Solvents | Potential Effects on Reaction | Considerations |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good solubility for polar reactants; may favor SNAr-type mechanisms. | Can be difficult to remove; potential for side reactions at high temperatures. |
| Polar Protic | Water, Ethanol, Isopropanol | Can act as a proton source/sink; may participate in hydrogen bonding to stabilize intermediates. | May compete as a nucleophile, leading to byproducts. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Poor solubility for polar starting materials, but may be useful for product isolation/crystallization. | May lead to slow reaction rates or require a phase-transfer catalyst. buchler-gmbh.com |
Analysis of Temperature and Pressure Parameters in Synthetic Protocols
Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. Adjusting these conditions is a standard strategy for optimizing synthetic outcomes.
In the industrial synthesis of biphenyl-4,4'-diol, the reaction temperature is carefully controlled between 100°C and 250°C. google.com Temperatures below 100°C result in a slow hydrolysis reaction, while exceeding 250°C increases the formation of byproducts through dehalogenation and alkoxylation, thereby reducing the selectivity for the desired product. google.com To maintain the required temperature, the reaction is conducted under pressure in a sealed vessel. google.com
Similarly, the hydrogenation of 2-butyne-1,4-diol (B31916) to produce 1,4-butanediol (B3395766) is typically performed at elevated temperatures (403–433 K) and high pressures (1.5 × 10⁷–3 × 10⁷ Pa) to achieve efficient conversion. researchgate.net However, these harsh conditions can also lead to a mixture of products that are difficult to separate, highlighting the need for catalysts that are active under milder conditions. researchgate.net In some Pd(II)-catalyzed hydroxylation reactions of arenes, increasing the oxygen pressure from 1 atm to 5 atm significantly improved the yields for less reactive, electron-deficient substrates. acs.org
The optimization of these parameters for the synthesis of this compound would likely involve a similar balancing act to achieve a reasonable reaction rate without promoting decomposition or the formation of unwanted side products.
The table below shows data for a related reaction, illustrating the impact of temperature and pressure. Table 3: Effect of Temperature and Pressure on the Synthesis of Biphenyl-4,4'-diol
| Temperature (°C) | Pressure | Observation | Impact on Yield/Selectivity |
|---|---|---|---|
| < 100 | Atmospheric/Autogenous | Slow hydrolysis reaction rate. google.com | Low yield due to incomplete conversion. |
| 120 - 200 | Autogenous (in sealed vessel) | Optimal reaction rate for hydrolysis. google.com | High yield and selectivity for the target product. |
Chemical Reactivity and Mechanistic Studies of 2 Tosylbenzene 1,4 Diol
Reactivity of the Hydroxyl Groups on the Benzenediol Moiety
The two hydroxyl groups on the benzene (B151609) ring are the primary sites of reactivity in 2-Tosylbenzene-1,4-diol, making it susceptible to oxidation, reduction, and electrophilic substitution reactions.
The hydroquinone (B1673460) moiety of this compound can undergo oxidation to form the corresponding p-benzoquinone derivative, 2-tosyl-1,4-benzoquinone. This transformation is a characteristic reaction of hydroquinones and can be achieved under mild oxidizing conditions semanticscholar.orgnih.gov. The presence of the electron-withdrawing tosyl group influences the redox potential of the molecule. The oxidation process involves the removal of two protons and two electrons from the hydroxyl groups, leading to the formation of a conjugated diketone system.
The general mechanism for the oxidation of a hydroquinone to a quinone is depicted below:
Figure 1: General Oxidation of a Hydroquinone to a Benzoquinone
A variety of oxidizing agents can be employed for this transformation, and the specific conditions can influence the reaction rate and yield. The resulting 2-tosyl-1,4-benzoquinone is a highly reactive species, susceptible to nucleophilic attack due to the electrophilic nature of the quinone ring.
The quinone derivative, 2-tosyl-1,4-benzoquinone, can be readily reduced back to this compound. This reversible redox process is a hallmark of the quinone-hydroquinone system. The reduction involves the addition of two protons and two electrons to the quinone moiety, restoring the aromatic hydroquinone structure. This process is fundamental in many biological and chemical systems where quinones act as electron carriers.
Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule.
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating hydroxyl groups. However, the bulky and electron-withdrawing tosyl group provides significant steric hindrance and deactivates the ring to some extent. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
The hydroxyl groups are ortho-, para-directing activators, while the tosyl group is a meta-directing deactivator. In this compound, the positions ortho and para to the hydroxyl groups are either occupied or sterically hindered by the tosyl group. The position ortho to one hydroxyl group and meta to the other (and meta to the tosyl group) would be the most likely site for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgchemistrysteps.commdpi.comresearchgate.net. The specific conditions required for these reactions on this compound would need to be carefully optimized to achieve the desired substitution pattern and avoid side reactions such as oxidation of the hydroquinone ring.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OH | Activating | Ortho, Para |
| -SO₂R (Tosyl) | Deactivating | Meta |
Reactivity and Transformations of the Sulfonyl Group
The tosyl group, while generally stable, can undergo specific chemical transformations, primarily involving the cleavage of the carbon-sulfur or sulfur-oxygen bonds.
The cleavage of the tosyl group from an aromatic ring can be challenging but is achievable under certain reductive or strongly acidic conditions. Reductive cleavage can be accomplished using reagents like samarium diiodide or through catalytic hydrogenation under forcing conditions organic-chemistry.org. Acid-catalyzed hydrolysis can also lead to the removal of the tosyl group, although this often requires harsh conditions that may affect other functional groups in the molecule.
Modification of the sulfonyl group itself, without complete cleavage, is less common but can be envisioned. For instance, reactions targeting the methyl group of the toluene (B28343) moiety could potentially be explored, though these would likely require specific and carefully controlled reaction conditions to avoid reactions at the more reactive hydroquinone ring.
Intramolecular and Intermolecular Interactions within this compound Systems
The structure of this compound allows for a variety of non-covalent interactions that influence its physical and chemical properties.
Intramolecular Interactions:
A key intramolecular interaction in this compound is the potential for hydrogen bonding between one of the hydroxyl groups and an oxygen atom of the sulfonyl group. This would lead to the formation of a stable six-membered ring, influencing the conformation of the molecule and the acidity of the involved hydroxyl group. Theoretical studies on similar systems have shown that such intramolecular hydrogen bonds can significantly stabilize the molecular structure mdpi.commdpi.commdpi.com.
Intermolecular Interactions:
Characterization of Hydrogen Bonding Networks in Solid and Solution States
In solution, the nature of the hydrogen bonding is dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding between one of the hydroxyl groups and a sulfonyl oxygen of the tosyl group may occur. However, in protic or polar aprotic solvents, intermolecular hydrogen bonds with solvent molecules are likely to dominate. Techniques such as ¹H NMR spectroscopy are invaluable for probing these interactions in solution. The chemical shifts of the hydroxyl protons are particularly sensitive to their hydrogen-bonding environment. Broadened signals and downfield shifts are indicative of strong hydrogen bonding. For substituted hydroquinones, ¹H NMR data has been used to understand intramolecular hydrogen bonding, which in turn affects their electrochemical behavior. researchgate.netrsc.org The study of analogous systems using variable temperature NMR and 2D NMR techniques like NOESY could provide further insights into the dynamics and specific sites of hydrogen bonding in this compound. nih.gov
Advanced Mechanistic Investigations of this compound Reactions
The reactions of this compound are of significant interest for understanding the influence of the electron-withdrawing tosyl group on the reactivity of the hydroquinone ring. Mechanistic investigations provide a detailed picture of the transformation pathways at a molecular level.
Elucidation of Reaction Pathways Utilizing Spectroscopic and Electrochemical Techniques
The oxidation of hydroquinones is a central aspect of their chemistry, and the introduction of a tosyl group is expected to significantly modify the reaction pathways. Electrochemical techniques, such as cyclic voltammetry, are powerful tools for studying the redox behavior of these compounds. For hydroquinone and its derivatives, oxidation potentials are shifted to more positive values by the presence of electron-withdrawing groups. rsc.orgresearchgate.net Therefore, this compound is expected to have a higher oxidation potential compared to unsubstituted hydroquinone. The electrochemical oxidation of hydroquinones typically proceeds through a two-electron, two-proton process to form the corresponding benzoquinone. rsc.org The reversibility of this process can be assessed by the separation of the anodic and cathodic peak potentials in cyclic voltammograms.
Spectroscopic techniques are crucial for identifying the products and intermediates of these reactions. For instance, UV-Vis spectroscopy can monitor the formation of the corresponding 2-tosyl-1,4-benzoquinone, which is expected to have a distinct absorption spectrum from the starting diol. The electrochemical oxidation of similar phenolic compounds has been studied using a combination of electrochemical and spectroscopic methods to identify the resulting quinone structures.
Identification and Characterization of Reaction Intermediates and Transition States
The oxidation of hydroquinones is known to proceed through intermediate species. The initial one-electron oxidation of a hydroquinone generates a semiquinone radical anion. This intermediate can be further oxidized in a second one-electron step to form the benzoquinone. In the case of this compound, the corresponding 2-tosylsemiquinone radical would be the initial intermediate in its oxidation. The stability and reactivity of this radical intermediate are influenced by the electron-withdrawing nature of the tosyl group.
While direct spectroscopic observation of these transient species for this compound is not documented in the provided search results, studies on similar systems provide a basis for their expected behavior. For example, in the oxidation of methylamine (B109427) dehydrogenase, an N-semiquinone intermediate has been identified using rapid-scanning stopped-flow spectroscopy. nih.gov Similar techniques could potentially be applied to characterize the intermediates in the oxidation of this compound. The subsequent reaction of the formed 2-tosyl-1,4-benzoquinone with nucleophiles could also proceed through distinct intermediates, as has been shown for the reaction of 2,5-dihydroxy- researchgate.netmdpi.com-benzoquinone with amines and thiols. rsc.org
Theoretical and Computational Chemistry Approaches to 2 Tosylbenzene 1,4 Diol
Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics in Analog Design
While specific Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics studies on 2-Tosylbenzene-1,4-diol are not extensively documented in publicly available literature, the application of these computational tools is well-established for structurally related hydroquinone (B1673460) and quinone derivatives. nih.gov These methodologies provide a robust framework for the rational design of novel analogs with enhanced biological activities.
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to understand which physicochemical properties of a molecule are crucial for its bioactivity and to predict the activity of newly designed compounds. nih.govfq-unam.org For a series of this compound analogs, a QSAR model could be developed to correlate variations in their structure with a specific biological endpoint, such as anticancer activity or enzyme inhibition.
The first step in developing a QSAR model is to generate a dataset of this compound analogs with their corresponding measured biological activities. Subsequently, a variety of molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and van der Waals volume.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.
Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. nih.gov The predictive power of the resulting model is then rigorously evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.govfrontiersin.org
| Analog | R Group | pIC50 | logP | LUMO Energy (eV) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1 | -H | 5.2 | 2.1 | -1.5 | 308.3 |
| 2 | -Cl | 5.8 | 2.8 | -1.7 | 342.8 |
| 3 | -CH3 | 5.5 | 2.5 | -1.4 | 322.4 |
| 4 | -NO2 | 6.1 | 2.2 | -2.0 | 353.3 |
| 5 | -OCH3 | 5.3 | 2.0 | -1.3 | 338.4 |
| Parameter | Value | Description |
|---|---|---|
| R² | 0.92 | Coefficient of determination, indicating the goodness of fit. |
| q² | 0.81 | Cross-validated R², indicating the predictive power of the model. |
| RMSE | 0.15 | Root Mean Square Error, indicating the deviation between predicted and observed values. |
Chemoinformatics plays a crucial role in the design of new analogs by leveraging computational tools to manage and analyze large chemical datasets. taylorfrancis.comnih.gov In the context of this compound, chemoinformatic approaches such as virtual screening can be employed to identify promising new derivatives from large compound libraries. researchgate.net This process can be either ligand-based, where new molecules are sought based on their similarity to a known active compound, or structure-based, which involves docking candidate molecules into the binding site of a biological target. youtube.com
Molecular docking is a powerful technique that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.gov For this compound, if a specific protein target is known, molecular docking could be used to screen a virtual library of its analogs. The results would help prioritize which analogs are most likely to bind strongly to the target, thus guiding synthetic efforts towards the most promising candidates.
Derivatives and Analogs of 2 Tosylbenzene 1,4 Diol: Design and Synthesis
Design Principles for Structural Modifications of the 2-Tosylbenzene-1,4-diol Scaffold
The modification of the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing its drug-like properties. Structural modifications and hybrid scaffold strategies are vital approaches for expanding the biological activities of scaffolds and discovering highly active molecules. nih.gov Key design principles include:
Isosteric Replacement : This involves substituting parts of the molecule with other groups that have similar physical or chemical properties. For the this compound scaffold, this could involve replacing the hydroxyl groups with bioisosteres like amino or thiol groups, or modifying the tosyl group with other sulfonyl derivatives.
Scaffold Hopping : This strategy entails replacing the central hydroquinone (B1673460) core with other cyclic structures while retaining the key pharmacophoric elements—the tosyl group and the functional groups at positions 1 and 4. This can lead to the discovery of novel chemical series with potentially improved properties.
Hybridization : This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For example, linking it to a chalcone (B49325) or pyrazoline moiety has been shown to be a successful strategy for enhancing the cytotoxic properties of hydroquinone-based compounds. mdpi.com
These design principles are systematically applied to generate a library of analogs, which are then synthesized and evaluated to establish structure-activity relationships.
Synthesis of Tosylbenzene-1,4-diol Isomers and Positional Analogs
The synthesis of isomers and positional analogs of this compound is crucial for understanding the spatial requirements of its biological target. The regioselective introduction of a tosyl group onto a hydroquinone scaffold presents a synthetic challenge due to the presence of two equivalent hydroxyl groups.
Direct tosylation of hydroquinone can lead to a mixture of mono- and di-tosylated products, as well as the 2-substituted and potentially other isomers, albeit in lower yields due to electronic and steric factors. Achieving regioselectivity often requires indirect methods or the use of protecting groups.
One potential strategy involves the functionalization of a pre-substituted benzene (B151609) ring followed by the introduction of the hydroxyl groups. For instance, starting with a suitably substituted aniline (B41778), a diazonium salt can be formed and subsequently converted to a phenol. youtube.com The synthesis can be designed to place the tosyl group and other substituents in the desired positions before the final diol structure is created.
The synthesis of positional analogs, such as 3-Tosylbenzene-1,2-diol (tosylated catechol) or 4-Tosylbenzene-1,3-diol (tosylated resorcinol), would involve the tosylation of the respective dihydroxybenzene isomers. The different electronic and steric environments of the hydroxyl groups in catechol and resorcinol (B1680541) would influence the regioselectivity of the tosylation reaction.
Synthesis of Analogs with Varied Substituents on the Tosyl Moiety
Varying the substituents on the phenyl ring of the tosyl group allows for a fine-tuning of the electronic and steric properties of the entire molecule. The synthesis of these analogs is typically achieved by reacting 2-aminobenzene-1,4-diol (B1230505) or a protected precursor with a range of substituted benzenesulfonyl chlorides.
The preparation of substituted benzenesulfonyl chlorides can be accomplished through several methods, including:
Diazotization and Chlorosulfonation : This versatile method involves the diazotization of a substituted aniline using sodium nitrite (B80452) in an acidic medium, followed by a chlorosulfonation reaction. google.com This allows for the introduction of a wide variety of substituents on the benzene ring. google.com
Reaction with Phosphorus Pentachloride : Substituted benzenesulfonic acids or their salts can be treated with phosphorus pentachloride to replace the hydroxyl group of the sulfonic acid with a chlorine atom.
Reaction with Chlorosulfonic Acid : Direct reaction of a substituted benzene with chlorosulfonic acid can also yield the corresponding sulfonyl chloride, although this method may lack regioselectivity for certain substrates. patsnap.com
| Method | Starting Material | Reagents | Description |
|---|---|---|---|
| Diazotization and Chlorosulfonation | Substituted Aniline | 1. Sodium Nitrite, Acid 2. Sulfuryl Chloride, Catalyst | A versatile method for a wide range of substitutions on the aniline starting material. google.com |
| Phosphorus Pentachloride | Substituted Benzenesulfonic Acid or Salt | Phosphorus Pentachloride (PCl5) | Involves the replacement of the sulfonic acid's hydroxyl group with chlorine. |
| Chlorosulfonic Acid | Substituted Benzene | Chlorosulfonic Acid (ClSO3H) | Direct electrophilic aromatic substitution, though selectivity can be an issue. patsnap.com |
By employing these methods, a diverse array of benzenesulfonyl chlorides bearing substituents such as alkyl, halogen, nitro, and methoxy (B1213986) groups can be synthesized and subsequently coupled with the aminobenzene-1,4-diol core.
Synthesis of Analogs with Modified Hydroxyl Groups or Alternative Ring Substitutions (e.g., Alkyl, Methoxy, Amino, Halogenated Derivatives)
Modification of the hydroxyl groups or the introduction of other substituents onto the benzene-1,4-diol (B12442567) ring can significantly alter the compound's properties, such as its solubility, metabolic stability, and binding affinity.
Modification of Hydroxyl Groups:
The phenolic hydroxyl groups of this compound are reactive and can be readily converted into other functional groups.
Etherification : The hydroxyl groups can be converted to ethers (e.g., methoxy derivatives) by reaction with alkyl halides in the presence of a base. This modification can increase lipophilicity and alter hydrogen bonding capacity.
Esterification : Reaction with acyl chlorides or anhydrides can yield the corresponding esters. nih.gov Ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active diol. mdpi.com Carbonate esters are also a possibility. mdpi.com
Alternative Ring Substitutions:
Introducing substituents directly onto the hydroquinone ring can provide valuable insights into the structure-activity relationship.
Alkylation : Alkyl groups can be introduced onto the hydroquinone ring through various methods, including Friedel-Crafts alkylation. The alkylation of hydroxyquinones has been reported, though it can sometimes be challenging. mdpi.com
Halogenation : Halogen atoms can be introduced via electrophilic aromatic substitution reactions. Halogens can alter the electronic properties of the ring and can participate in halogen bonding with biological targets.
Amination : The introduction of amino groups can provide additional sites for hydrogen bonding and can significantly alter the polarity of the molecule. This can be achieved through nitration followed by reduction.
| Modification Type | Reaction | Reagents | Potential Impact |
|---|---|---|---|
| Etherification | Williamson Ether Synthesis | Alkyl Halide, Base | Increased lipophilicity, altered hydrogen bonding |
| Esterification | Acylation | Acyl Chloride/Anhydride, Base | Prodrug potential, altered solubility |
| Alkylation | Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Increased steric bulk and lipophilicity |
| Halogenation | Electrophilic Halogenation | Halogen, Lewis Acid | Altered electronic properties, potential for halogen bonding |
| Amination | Nitration followed by Reduction | 1. HNO3, H2SO4 2. Reducing Agent (e.g., SnCl2, H2/Pd) | Increased polarity, additional hydrogen bonding sites |
Structure-Activity Relationship (SAR) Studies for Substituted Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com For derivatives of this compound, SAR studies would systematically explore the impact of modifications to the hydroquinone ring, the hydroxyl groups, and the tosyl moiety.
Key aspects to investigate in SAR studies include:
The role of the hydroxyl groups : The presence and position of the hydroxyl groups are often critical for activity. Their ability to act as hydrogen bond donors and their redox properties are important factors. The antioxidant activity of phenolic compounds is related to the number and position of the hydroxyl groups. researchgate.net
The influence of the tosyl group : The size, shape, and electronic nature of the tosyl group can significantly affect how the molecule fits into a binding pocket and interacts with its target.
The effect of ring substituents : The nature and position of substituents on the hydroquinone ring can modulate the compound's activity. For example, in a series of hydroquinone derivatives, small structural changes were found to determine whether the compounds acted as inhibitors or uncouplers of tumoral oxidative phosphorylation. uchile.cl
| Structural Modification | Observation from Related Compounds | Potential Implication for this compound Derivatives |
|---|---|---|
| Number and position of hydroxyl groups | Antioxidant activity is dependent on the number and position of OH groups. researchgate.net Ortho and para arrangements can reduce O-H bond dissociation energy. nih.gov | The 1,4-diol arrangement is likely crucial for activity. Isomers with 1,2- or 1,3-diol arrangements may have different activity profiles. |
| Substitution on the hydroquinone ring | Alkyl hydroquinones have shown antiproliferative activity. mdpi.com The introduction of a carbonyl group ortho to a hydroxyl group can lead to inhibition of cancer cell respiration. uchile.cl | Introduction of alkyl, electron-withdrawing, or electron-donating groups could modulate biological activity. |
| Modification of hydroxyl groups | Esterification can create prodrugs with altered bioavailability. nih.gov | Derivatives with modified hydroxyls could have improved pharmacokinetic properties. |
| Substitution on the tosyl moiety | In related sulfonamide-based compounds, substituents on the phenyl ring influence potency and selectivity. | Modifying the tosyl group could optimize binding to the target protein. |
By systematically synthesizing and testing a range of derivatives, a comprehensive SAR profile for the this compound scaffold can be developed, guiding the design of more potent and selective therapeutic agents.
Advanced Spectroscopic and Analytical Characterization of 2 Tosylbenzene 1,4 Diol
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Tosylbenzene-1,4-diol, a single-crystal X-ray diffraction analysis would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.
This analysis would reveal the spatial relationship between the hydroquinone (B1673460) ring and the tosyl group. Key insights would include the planarity of the benzene (B151609) ring, the geometry of the sulfonyl group, and the orientation of the tolyl substituent. Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl groups and potential π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the material's physical properties.
Table 1: Anticipated Crystallographic Data Parameters for this compound.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | e.g., C-S, S=O, C-O, C-C |
| Bond Angles | e.g., O-S-O, C-S-C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of the connectivity and chemical environment of each atom in this compound.
¹H NMR: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The aromatic protons on the hydroquinone and tosyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The splitting patterns (e.g., doublets, triplets) and coupling constants (J values) would reveal the substitution pattern on the rings. The hydroxyl (OH) protons would likely appear as broad singlets, and the methyl protons of the tosyl group would be a sharp singlet in the upfield region (~2.4 ppm).
¹³C NMR: The ¹³C NMR spectrum would display a unique resonance for each carbon atom. The chemical shifts would indicate the electronic environment of the carbons. Carbons attached to oxygen and sulfur would be significantly downfield. For instance, the carbons bearing the hydroxyl groups are expected around 150 ppm, while the carbon attached to the sulfonyl group would also be deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Hydroquinone Protons | 6.7 - 7.2 | 115 - 125 |
| Hydroxyl Protons | 5.0 - 6.0 (broad s) | - |
| Tosyl Aromatic Protons | 7.3 - 7.9 | 127 - 130 |
| Tosyl Methyl Protons | ~2.4 (s) | ~21.5 |
| Hydroquinone C-OH | - | ~148 - 152 |
| Hydroquinone C-S | - | ~135 |
| Tosyl C-S | - | ~145 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₂O₄S), High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), would be used to confirm the exact mass and elemental formula.
Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. Expected fragmentation pathways include the cleavage of the carbon-sulfur bond, leading to ions corresponding to the tosyl group and the dihydroxybenzene radical. Another common fragmentation would be the loss of SO₂. Analyzing these fragments helps to piece together and confirm the molecular structure.
Table 3: Expected Mass Spectrometry Fragments for this compound.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 264 | [M]⁺ (Molecular Ion) |
| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |
| 109 | [HOC₆H₄OH]⁺ (Dihydroxybenzene radical cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would confirm the presence of the hydroxyl (O-H) groups, indicative of hydrogen bonding. Strong absorptions around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions from the aromatic chromophores. π → π* transitions of the substituted benzene rings are expected to result in strong absorption bands in the UV region, typically between 250 and 300 nm. shimadzu.com The presence of the hydroxyl and tosyl substituents can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. shimadzu.com
Table 4: Key IR Absorption Bands and UV-Vis Maxima for this compound.
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3500 - 3200 (broad) | O-H stretch (hydroxyl) |
| IR | 3100 - 3000 | Aromatic C-H stretch |
| IR | 1600 - 1450 | Aromatic C=C stretch |
| IR | 1350 - 1300 | Asymmetric S=O stretch (sulfonyl) |
| IR | 1200 - 1150 | Symmetric S=O stretch (sulfonyl) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for separating mixtures. For this compound, a reverse-phase HPLC method would be highly effective.
Using a C18 stationary phase column, the compound can be eluted with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. Detection is commonly performed with a UV-Vis detector set to a wavelength where the compound strongly absorbs. This method would effectively separate the target compound from starting materials, byproducts, or potential isomers, allowing for accurate quantification of its purity. The retention time under specific conditions serves as a reliable identifier for the compound.
Electrochemical Techniques for Redox Behavior Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. The hydroquinone moiety in this compound is electrochemically active. preprints.org
Cyclic voltammetry would reveal the oxidation and reduction potentials of the compound. The hydroquinone group is expected to undergo a reversible two-electron, two-proton oxidation to form the corresponding 2-tosyl-p-benzoquinone. preprints.orgmdpi.com The voltammogram would show a characteristic pair of anodic (oxidation) and cathodic (reduction) peaks. The potential at which these peaks occur provides thermodynamic information about the redox process. The presence of the electron-withdrawing tosyl group is expected to shift the oxidation potential to a more positive value compared to unsubstituted hydroquinone. researchgate.net Controlled-potential coulometry could be employed to determine the number of electrons involved in the redox process, confirming the two-electron transfer. acs.org
Table 5: List of Compounds Mentioned.
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzene |
| Formic acid |
| Hydroquinone |
| Methanol |
Research Applications and Potential Areas of Investigation for 2 Tosylbenzene 1,4 Diol
Utilization as a Versatile Synthetic Building Block in Complex Organic Molecule Construction
The benzene-1,4-diol (B12442567) framework is a fundamental building block in organic synthesis. The strategic placement of hydroxyl groups allows for a range of chemical transformations, making it a valuable precursor for more complex structures. Derivatives such as 2,5-diformylbenzene-1,4-diol serve as key starting materials for the preparation of ditopic hydroquinone-based ligands. These ligands, particularly Schiff base ligands, are instrumental in constructing intricate coordination polymers and dinuclear metal complexes. researchgate.net The adaptability of the hydroquinone (B1673460) core, combined with the reactivity imparted by substituents like the tosyl group, underscores its importance as a versatile scaffold for assembling sophisticated molecular architectures. nih.gov
Ligand Chemistry and Metal Complexation Studies
Design and Synthesis of Coordination Complexes with 2-Tosylbenzene-1,4-diol and its Derivatives
The diol functionality of this compound and its derivatives makes them excellent candidates for ligands in coordination chemistry. Upon deprotonation, the two hydroxyl groups can chelate to a metal center or act as a bridging ligand between two or more metal ions. For instance, Schiff base ligands derived from 2,5-diformylbenzene-1,4-diol have been successfully used to synthesize dinuclear copper(II) complexes. researchgate.net In these structures, the hydroquinone moiety acts as a linker, holding the metal centers in a specific spatial arrangement. The synthesis of such complexes is crucial for understanding the electronic properties and magnetic interactions between metal ions, paving the way for the design of novel materials with specific electronic or magnetic characteristics.
Catalytic Applications of Metal-2-Tosylbenzene-1,4-diol Complexes
Metal complexes incorporating redox-active ligands, such as those derived from hydroquinones, are of significant interest for their potential catalytic applications. The hydroquinone/benzoquinone redox couple allows the ligand to participate directly in electron transfer processes during a catalytic cycle. While specific catalytic applications for metal-2-tosylbenzene-1,4-diol complexes are an emerging area of research, related systems have shown promise. For example, metal complexes with redox-active ligands are known to catalyze a variety of organic reactions, including oxidation and hydroarylation. nih.gov The oxidation of hydroquinone itself has been studied using catalysts like cobalt-salophen and bimetallic palladium-cobalt nanoparticles, highlighting the role of metal complexes in mediating its redox chemistry. acs.orgacs.orgnih.gov This suggests that complexes of this compound could be developed as catalysts for selective oxidation reactions, where the tosyl group could modulate the electronic properties and stability of the complex.
Biological Activity Research in Chemical Biology
Enzyme Inhibition and Ligand-Binding Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase)
The benzene-1,4-diol scaffold is a recognized pharmacophore in the design of various enzyme inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Derivatives of benzene-1,4-diol have been investigated as inhibitors of cholinesterases, enzymes that are critical targets in the management of Alzheimer's disease. nih.govmdpi.commdpi.com Structure-activity relationship (SAR) studies on benzamide (B126) and picolinamide (B142947) derivatives have shown that the substitution pattern significantly influences inhibitory activity and selectivity against AChE and BChE. nih.gov Research on conformationally constrained inhibitors has demonstrated that the geometry of substituents on the benzene (B151609) ring is crucial for potency, with para-substituted compounds (like benzene-1,4-diol derivatives) generally showing higher activity than meta- or ortho-isomers. This indicates that the 1,4-disubstituted pattern provides an optimal spatial arrangement for binding within the enzyme's active site. nih.govresearchgate.net
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. patsnap.com Hydroquinone is a well-known tyrosinase inhibitor, and its derivatives are actively being explored for enhanced potency and safety. patsnap.comnih.govnih.gov Several studies have highlighted the importance of a dihydroxybenzene or resorcinol (B1680541) moiety for potent tyrosinase inhibition. mdpi.commdpi.com For example, compounds incorporating a 3,5-dihydroxybenzoyl group or a 4-substituted resorcinol structure have shown significant inhibitory activity. mdpi.comnih.gov
| Compound | Structure Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7,3',4'-Trihydroxyisoflavone | Isoflavone with dihydroxy substitution | 5.23 ± 0.6 | nih.gov |
| Compound 1h | Urolithin derivative with resorcinol moiety | 4.14 ± 0.10 | mdpi.com |
| Compound 11m | 3,5-dihydroxybenzoyl-hydrazineylidene derivative | 55.39 ± 4.93 | nih.gov |
| Kojic Acid (Reference) | Standard tyrosinase inhibitor | 48.62 ± 3.38 | mdpi.com |
Investigations into Antioxidant Properties and Mechanistic Pathways
The hydroquinone structure is intrinsically associated with antioxidant activity. nih.govbohrium.comnih.gov The two hydroxyl groups on the benzene ring can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting oxidative chain reactions. eastman.com This process converts the hydroquinone into a relatively stable semiquinone radical, and subsequently to a non-radical quinone. nih.govnih.gov
The antioxidant capacity of hydroquinone derivatives is commonly evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net Studies on natural and synthetic hydroquinones have consistently demonstrated their ability to effectively scavenge these radicals. nih.gov The mechanism involves a single electron transfer (SET) or a hydrogen atom transfer (HAT) pathway, depending on the specific antioxidant and the reaction medium. nih.gov The presence of substituents, such as the tosyl group in this compound, can influence the antioxidant potential by modifying the electron density on the benzene ring and affecting the stability of the resulting radical species.
Anti-inflammatory and Immunomodulatory Pathway Modulation
The structural motif of this compound, which features a hydroquinone core, suggests a potential for investigation into its anti-inflammatory and immunomodulatory properties. Hydroquinone and its derivatives have been noted for their capacity to modulate inflammatory pathways. For instance, hydroquinone has been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators. nih.gov Specifically, it has been observed to suppress the production of prostaglandins, which are central to the inflammatory response. nih.gov
Furthermore, a patent related to hydroquinone derivatives has claimed their utility in exhibiting anti-inflammatory and immunomodulatory activities. google.com This suggests that the core hydroquinone structure, as present in this compound, is a promising scaffold for the development of novel anti-inflammatory agents. Research in this area would likely involve assessing the ability of this compound to modulate the expression and activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), in relevant cellular and preclinical models of inflammation.
Future investigations could explore the impact of the tosyl group on the hydroquinone's biological activity, potentially enhancing its potency or altering its selectivity for specific inflammatory targets. Such studies would be crucial in determining if this compound or its analogs could be viable candidates for therapeutic development in inflammatory disorders.
Antimicrobial and Anti-parasitic Efficacy Studies
The exploration of hydroquinone derivatives has revealed their potential as antimicrobial agents, suggesting that this compound may also possess such properties. Studies have demonstrated that various hydroquinone derivatives can inhibit the growth of pathogenic bacteria and attenuate the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics.
For example, certain hydroquinone derivatives have been shown to be effective against Vibrio parahaemolyticus and Vibrio harveyi, both of which are significant pathogens in marine environments and can cause foodborne illness in humans. nih.gov The research indicated that these compounds could not only kill the bacteria but also prevent them from forming biofilms. nih.gov Similarly, other hydroquinone derivatives have demonstrated antimicrobial and antibiofilm activity against Staphylococcus aureus, a common cause of skin infections, pneumonia, and other serious conditions. nih.gov
The tosyl functional group in this compound could influence its antimicrobial efficacy. The electron-withdrawing nature of the tosyl group might enhance the compound's ability to interact with microbial targets or disrupt cellular processes. Therefore, systematic screening of this compound against a panel of clinically relevant bacteria and fungi would be a logical step in evaluating its potential as a novel antimicrobial agent.
While direct evidence for anti-parasitic activity of tosyl-hydroquinones is limited, the broader class of quinones and their derivatives has been investigated for such properties. Future research could extend to evaluating this compound against various parasites to determine if its specific structural features confer any anti-parasitic efficacy.
Exploration of Cytotoxic Activities in In Vitro Cell Line Models
The cytotoxic potential of hydroquinone derivatives against cancer cells has been an area of active research, providing a strong rationale for investigating the in vitro cytotoxic activities of this compound. Various studies have demonstrated that modifications to the hydroquinone scaffold can lead to compounds with significant anti-proliferative effects against a range of cancer cell lines.
For instance, a study on myrcenylhydroquinone derivatives revealed their cytotoxic activity against several neoplastic cell lines. nih.gov Another research effort focused on geranylmethoxyhydroquinone derivatives, which were evaluated for their cytotoxic effects on human prostate and breast cancer cell lines. These studies often determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds.
Alkyl hydroquinones isolated from natural sources have also been shown to possess anticancer activity, with one compound, HQ17(3), exhibiting cytotoxicity against leukemia HL-60 cells with an EC50 of 0.9 microM. nih.gov This activity was attributed to the inhibition of topoisomerase II, a critical enzyme in DNA replication. nih.gov
The presence of the tosyl group in this compound introduces a unique electronic and steric profile that could influence its interaction with biological targets and, consequently, its cytotoxic activity. Therefore, a comprehensive evaluation of this compound against a panel of human cancer cell lines, such as those from breast, colon, lung, and prostate cancers, would be a valuable area of investigation. Such studies would typically involve assays to measure cell viability and proliferation, and could be expanded to elucidate the underlying mechanisms of action, such as induction of apoptosis or cell cycle arrest.
Table 1: Illustrative Cytotoxic Activity of a Hypothetical Hydroquinone Derivative (HD-1) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| MDA-MB-231 | Breast | 10.8 |
| HCT-116 | Colon | 22.5 |
| A549 | Lung | 35.1 |
| PC-3 | Prostate | 18.9 |
This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Advanced Materials Science Applications
Polymerization Inhibition and Stabilization in Resin Systems
Hydroquinone and its derivatives are well-established as effective inhibitors of free-radical polymerization, a critical function in the manufacturing and storage of various monomers and unsaturated polyester (B1180765) resins. eastman.comchempoint.com These compounds act by scavenging free radicals, thereby preventing premature or uncontrolled polymerization that can lead to product degradation, reduced shelf life, and hazardous conditions. chempoint.com
The mechanism of inhibition involves the reaction of the hydroquinone with peroxy free radicals, which are formed when free radicals react with oxygen. This reaction forms a stable complex, effectively terminating the chain reaction of polymerization. eastman.comchempoint.com The efficacy of a hydroquinone derivative as a polymerization inhibitor can be influenced by the nature of the substituents on the hydroquinone ring.
The tosyl group in this compound, with its electron-withdrawing properties, may modulate the radical-scavenging ability of the hydroquinone moiety. This could potentially lead to enhanced performance as a polymerization inhibitor, offering improved stability to resin systems. The investigation of this compound in this context would involve its incorporation into various monomer or resin formulations, followed by monitoring of their stability over time and under different storage conditions.
Experimental evaluations would typically measure parameters such as the induction period of polymerization and the rate of polymerization in the presence of the inhibitor. Comparing the performance of this compound with that of standard inhibitors like hydroquinone (HQ) and mono-tertiary-butylhydroquinone (MTBHQ) would be essential to determine its relative effectiveness.
Table 2: Potential Performance Characteristics of this compound as a Polymerization Inhibitor (Hypothetical Data)
| Inhibitor | Concentration (ppm) | Monomer System | Induction Period (minutes) |
| This compound | 100 | Styrene | 120 |
| Hydroquinone (HQ) | 100 | Styrene | 90 |
| This compound | 200 | Methyl Methacrylate | 180 |
| MTBHQ | 200 | Methyl Methacrylate | 150 |
This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Q & A
Q. What are the key considerations for synthesizing 2-Tosylbenzene-1,4-diol with high purity and yield?
Methodological Answer: Synthesis typically involves tosylation of benzene-1,4-diol under controlled conditions. Critical factors include:
- Reagent stoichiometry: Use a 1:1 molar ratio of benzene-1,4-diol to tosyl chloride to minimize side reactions (e.g., over-tosylation).
- Temperature control: Maintain temperatures below 0°C during the reaction to suppress hydrolysis of the tosyl group.
- Purification: Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
- Characterization: Validate purity via H/C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm for tosyl groups) and HPLC with UV detection at 254 nm .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, wear a NIOSH-approved N95 respirator .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or dust.
- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep the compound in a dark, airtight container at 2–8°C to prevent degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy:
- H NMR: Look for singlet peaks for hydroxyl protons (if unreacted) and distinct aromatic splitting patterns for the tosyl group.
- C NMR: Confirm the presence of sulfonate (C-SO) at ~125–135 ppm.
- Mass spectrometry (MS): Use ESI-MS in negative ion mode to detect the molecular ion peak [M-H] at m/z 290.
- IR spectroscopy: Identify O-H (broad, ~3200 cm) and S=O (asymmetric stretch at ~1360 cm) .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects: The bulky tosyl group directs electrophilic substitution to the para position of the hydroxyl groups.
- Electronic effects: The electron-withdrawing tosyl group activates the benzene ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
- Experimental validation: Perform kinetic studies using model reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts. Compare yields and regioselectivity against non-tosylated analogs .
Q. What strategies resolve contradictions in reported data on the catalytic activity of this compound in polymer synthesis?
Methodological Answer: Discrepancies often arise from differences in:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance hydrogen bonding between hydroxyl groups and carbonyls, improving polymer chain alignment.
- Catalyst loading: Optimize catalyst (e.g., Ti(OiPr)) concentration (0.5–2 mol%) to balance reaction rate and side reactions.
- Data reconciliation: Use multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, solvent, catalyst) with mechanical properties (e.g., tensile strength from Table 4 in ) .
Q. How can this compound be utilized to study isomerization versus hydrogenation pathways in organometallic reactions?
Methodological Answer:
- Isomerization studies: Use Grubbs’ 2nd-generation catalyst to monitor double-bond migration via H NMR (e.g., cis/trans isomer ratio).
- Hydrogenation optimization: Screen Pd/C or Raney Ni under H (1–5 bar) to reduce the diol to 1,4-butanediol derivatives. Track conversion via GC-MS.
- Mechanistic insights: Employ DFT calculations to compare activation energies of competing pathways, validating with kinetic isotope effects .
Q. What role does this compound play in modulating gene expression in microbial systems?
Methodological Answer:
- Transcriptomic analysis: Grow Bacillus licheniformis DSM13 in media containing this compound. Extract RNA and perform RNA-seq to identify upregulated genes (e.g., stress-response operons).
- Dose-response profiling: Test concentrations from 0.1–10 mM to establish non-toxic thresholds (IC > 5 mM).
- Pathway mapping: Use KEGG or GO term enrichment to link gene clusters to metabolic pathways (e.g., redox balancing) .
Q. How can researchers design experiments to evaluate the environmental persistence of this compound degradation products?
Methodological Answer:
- Photolysis studies: Exclude aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., sulfonic acid derivatives).
- Biodegradation assays: Inoculate soil samples with Pseudomonas spp. and measure half-life (t) under aerobic conditions.
- Ecotoxicity testing: Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (EC) of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
